molecular formula C80H72O38 B15146234 Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

Cat. No.: B15146234
M. Wt: 1641.4 g/mol
InChI Key: UNDDCRWLSMJTCT-UHFFFAOYSA-N
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Description

The compound acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate (and its 3-oxo variant) is a highly functionalized spirocyclic ester derivative. Its structural complexity arises from:

  • A spiro system linking a benzofuran and xanthene moiety.
  • Bis-substituted propyl chains with additional acetyloxymethoxy-3-oxo functionalities.

This architecture suggests applications in pharmaceuticals (e.g., prodrug design) or materials science (e.g., fluorescence due to the xanthene core).

Properties

Molecular Formula

C80H72O38

Molecular Weight

1641.4 g/mol

IUPAC Name

acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C40H36O19/c1-20(41)50-17-53-36(46)10-7-25-13-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)14-31(35)40(30)29-9-6-27(12-28(29)39(49)59-40)38(48)55-19-52-22(3)43;1-20(41)50-17-53-36(46)10-7-25-12-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)13-31(35)40(30)29-14-27(6-9-28(29)39(49)59-40)38(48)55-19-52-22(3)43/h2*6,9,12-16H,7-8,10-11,17-19H2,1-5H3

InChI Key

UNDDCRWLSMJTCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=C(C=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C.CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=CC(=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves multiple steps, starting from the preparation of the benzofuran and xanthene precursors. The key steps include:

    Formation of Benzofuran Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the benzofuran and xanthene units are connected.

    Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs from Dihydrobenzofuran Derivatives

Compounds 32 and 33 () are dihydrobenzofuran derivatives with acetoxy groups and styryl/acetyloxyphenyl substituents. Key comparisons include:

  • Core Structure : Both lack the spiro system and xanthene moiety present in the target compound.
  • Functional Groups : Shared acetoxy/ester groups suggest similar synthetic routes (e.g., acetylation).
Feature Target Compound Compounds 32/33 ()
Core Structure Spiro(benzofuran-xanthene) Dihydrobenzofuran
Key Functional Groups Multiple acetyloxymethyl esters Acetoxy, styryl/acetyloxyphenyl
Molecular Weight ~1,200 (estimated) ~700 (estimated)
Potential Applications Prodrugs, materials science Bioactive intermediates

Spirocyclic Compounds with Acetyloxy Groups

The spiro compound 6-(acetyloxy)-2'-hydroxy-2',4,4'-trimethyl-7'-oxo-2',3'a,4',5',7',7'a-hexahydrospiro[cyclohexane-1,3'-furo[2,3-c]pyra]-3-en-5-yl acetate () shares:

  • A spiro system (cyclohexane-furopyran).
  • Acetyloxy groups , contributing to hydrophobicity.
  • Structural Rigidity : Unlike the target compound, its cyclohexane-based spiro system may limit conformational flexibility .

Siloxane-Based Schiff Bases ()

While structurally distinct, siloxane-derived Schiff bases highlight the role of flexibility and hydrophobicity :

  • Flexibility : Siloxane spacers enhance conformational mobility compared to rigid spiro systems.
  • Hydrophobicity : Both siloxane and acetyloxymethyl groups reduce solubility, favoring self-assembly or membrane permeability .

Biological Activity

The compound Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate and its derivatives represent a significant class of synthetic organic compounds known for their diverse biological activities. These compounds are structurally related to xanthones and xanthenediones, which have been recognized for their potential therapeutic applications, including antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C42H40O21
  • Structural Features : The compound contains multiple acetyloxy groups and a spirocyclic structure that contributes to its biological activity. The presence of the benzofuran moiety is particularly noteworthy as it enhances the interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that related compounds in the xanthene family exhibit significant antimicrobial properties. For instance, derivatives have shown noteworthy activity against pathogens such as Cryptococcus neoformans and Candida albicans. Specific derivatives have been reported to display minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL against C. albicans and 3.6 μg/mL against C. neoformans .

Neuroprotective Effects

Xanthenes have been studied for their neuroprotective properties. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases. The mechanisms often involve modulation of signaling pathways related to cell survival and inflammation .

Antitumor Activity

The antitumor potential of xanthene derivatives has been explored extensively. Certain compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study published in 2011 focused on the synthesis and evaluation of various xanthone derivatives, including those similar to the compound . The results indicated that several synthesized compounds displayed significant antimicrobial activity against both yeasts and bacteria, supporting their potential use in treating infections .

Study 2: Neuroprotection

In a recent investigation into the neuroprotective effects of xanthene derivatives, researchers found that specific compounds could significantly reduce neuronal cell death in models of oxidative stress. This study highlighted the role of xanthene structures in modulating reactive oxygen species (ROS) levels, thereby protecting neuronal integrity .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleMinimum Inhibitory Concentration (MIC)Mechanism of Action
AntimicrobialAcetyloxymethyl derivative7.8 μg/mL (C. albicans)Disruption of cell membrane integrity
NeuroprotectiveXanthene derivativeN/AReduction of oxidative stress
AntitumorVarious xanthene derivativesVaries by cell lineInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the primary techniques for determining the molecular structure of this compound?

  • Methodology : The compound’s structural complexity requires a combination of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^ {13} \text{C}-NMR to map proton and carbon environments, resolving spirocyclic and acetyloxy groups. 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical determination, single-crystal X-ray analysis is critical for resolving spiroxanthene and benzofuran moieties .
    • Key Data : SMILES notation (e.g., CC(=O)Oc1cc2Oc3cc(OC(=O)C)c(cc3C3(c2cc1Cl)OC(=O)c1c3cc(cc1)C(=O)O)Cl) aids computational validation .

Q. Which functional groups are critical for reactivity in this compound?

  • Methodology : Focus on acetyloxymethyl and spirocyclic ether groups:

  • Acetyloxy Groups : Hydrolytically labile under acidic/basic conditions; monitor via pH-controlled stability assays.
  • Spirocyclic Core : The xanthene-benzofuran fusion dictates electronic properties (e.g., fluorescence potential). UV-vis spectroscopy tracks conjugation effects .
    • Experimental Design : Use selective deprotection (e.g., NaOH hydrolysis) to isolate functional group contributions .

Advanced Research Questions

Q. How can discrepancies in reactivity data between experimental and computational models be resolved?

  • Methodology : Address contradictions via cross-validation:

  • Density Functional Theory (DFT) : Optimize ground-state geometries and compare with experimental NMR shifts. Adjust solvent models (e.g., PCM for polar aprotic solvents) .
  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidative byproducts.
  • In Situ Spectroscopy : Use Raman or FTIR to track intermediate species during synthesis .
    • Case Study : A 2025 study integrated COMSOL Multiphysics with DFT to simulate reaction pathways, reducing energy barrier prediction errors by 18% .

Q. What strategies optimize multi-step synthesis yield while minimizing hazardous byproducts?

  • Methodology : Leverage process engineering principles:

  • Membrane Separation (RDF2050104) : Purify intermediates using nanofiltration to remove acetyl chloride byproducts .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks .
  • AI-Driven Optimization : Machine learning models (e.g., Bayesian optimization) predict optimal temperature/pH for acetyloxymethyl group stability .
    • Data : Pilot studies achieved 72% yield (vs. 48% batch) using AI-guided flow reactors .

Q. How do steric effects influence regioselectivity in derivatization reactions?

  • Methodology : Combine experimental and computational approaches:

  • Steric Maps : Generate 3D steric hindrance profiles (e.g., using MOE software) to predict reactive sites.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D at candidate positions to identify sterically constrained regions.
  • Crystallographic Data : Overlay X-ray structures with transition-state models to validate steric clashes .
    • Example : A 2023 study on analogous spiro compounds revealed 30% lower reactivity at C-2’ due to xanthene ring crowding .

Methodological Frameworks

Q. What computational tools are recommended for simulating photophysical properties?

  • Methodology :

  • TD-DFT : Time-dependent DFT predicts UV-vis absorption/emission spectra. Include solvent effects (e.g., acetonitrile) and compare with experimental λmax .
  • COMSOL Multiphysics : Model fluorescence quenching mechanisms using finite element analysis .
    • Validation : A 2024 benchmark study achieved 95% spectral accuracy for xanthene derivatives using CAM-B3LYP/6-311+G(d,p) .

Q. How to design stability studies for hydrolytically sensitive acetyloxy groups?

  • Methodology :

  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH) and monitor via HPLC.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions.
  • Microscopy : SEM/TEM detects crystallinity changes impacting hydrolysis rates .
    • Data : Activation energy (EaE_a) for acetyloxy hydrolysis: ~45 kJ/mol (pH 7.4) .

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